molecular formula C23H20N2O4S B2735829 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 941878-10-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2735829
CAS No.: 941878-10-0
M. Wt: 420.48
InChI Key: MAQLXUHPAZBWBM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis for Desalination : A study focused on the synthesis of novel polymers, Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant, for the preparation of polysulfone composite membranes. These membranes were explored for their desalination performance, demonstrating significant NaCl rejection capabilities, which could suggest potential applications of related compounds in water treatment technologies (Padaki et al., 2013).

  • Pharmacological Applications : The development of triazolinone and biphenylsulfonamide derivatives as angiotensin II antagonists for treating hypertension showcases the versatility of sulfonamide compounds in drug development (Ashton et al., 1994). This research demonstrates the potential of benzenesulfonamide derivatives in creating effective pharmaceuticals.

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. This indicates the potential of sulfonamide compounds in contributing to the development of new antibiotics (Suresh Kumar et al., 2013).

Potential Applications in Drug Development

  • Cancer Treatment : The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as inhibitors of cancer cell growth highlights the potential of sulfonamide-based compounds in oncology (Stefely et al., 2010). These compounds were found to inhibit tubulin polymerization and tumor cell growth, suggesting that similar compounds could be explored for antitumor applications.

  • Antidepressant Development : Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, involved the investigation of its metabolic pathways. This study provides insights into how related sulfonamide compounds might be metabolized in the human body, influencing the design of new antidepressants (Hvenegaard et al., 2012).

  • Light Harvesting and Photovoltaic Applications : A quantum mechanical study of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, with potential light harvesting properties, suggests applications in the development of novel inhibitor molecules for Topoisomerase II enzyme and in the design of dye-sensitized solar cells (Sheena Mary et al., 2019).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLXUHPAZBWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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